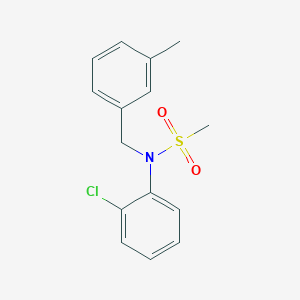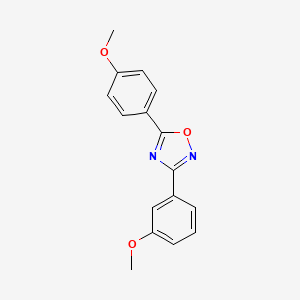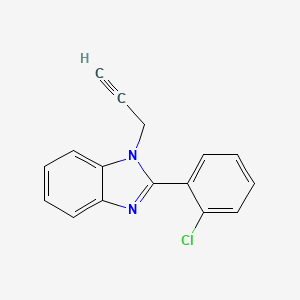
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole
Descripción general
Descripción
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-169 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The BET proteins play a crucial role in gene expression regulation, and their inhibition has shown promising results in the treatment of various diseases.
Mecanismo De Acción
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole inhibits the BET family of proteins by binding to their bromodomains. The bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones, which play a crucial role in regulating gene expression. By inhibiting the BET proteins, 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole disrupts the gene expression regulation and leads to the downregulation of genes that are involved in cancer progression and other diseases.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and improve cardiovascular function. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole in lab experiments is its potent inhibitory effect on the BET proteins. This compound has shown promising results in preclinical studies, making it an attractive candidate for further research. However, one of the limitations of using this compound is its low yield during the synthesis process. This can make it challenging to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole. One of the significant areas of research is its potential use in cancer treatment. Further studies are needed to determine the efficacy of this compound in clinical trials. Additionally, the biochemical and physiological effects of this compound need to be further studied to understand its potential use in treating other diseases. Another area of research is the development of more efficient synthesis methods to obtain larger quantities of this compound for research purposes.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has shown promising results in various scientific research applications. One of the significant applications of this compound is its potential use in cancer treatment. The BET proteins play a crucial role in regulating the expression of genes that are involved in cancer progression. Inhibiting these proteins using 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has shown promising results in preclinical studies. This compound has also been studied for its potential use in treating inflammation, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c1-2-11-19-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQKWOWMKUZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



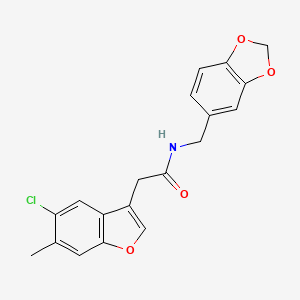
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4391038.png)
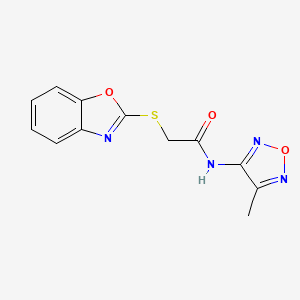
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B4391055.png)
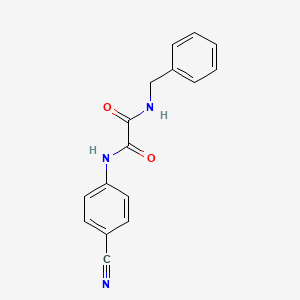
![2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4391065.png)
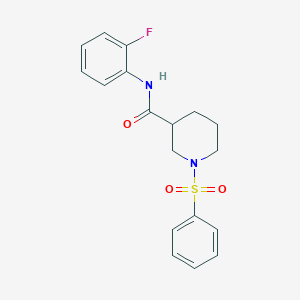
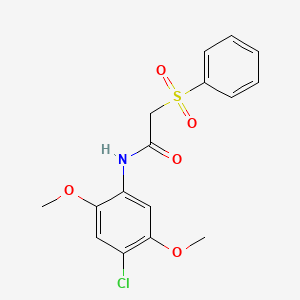
![N-(2-cyanophenyl)-2-[(6-methyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B4391083.png)
![methyl 4-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4391085.png)
![2-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4391095.png)
